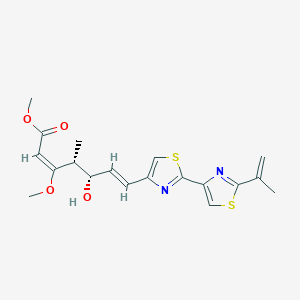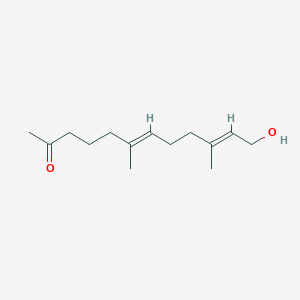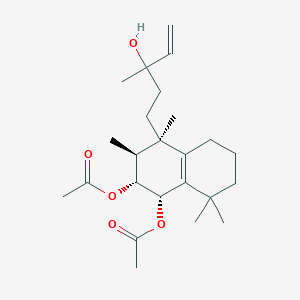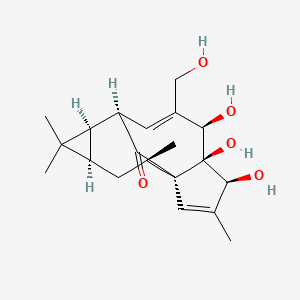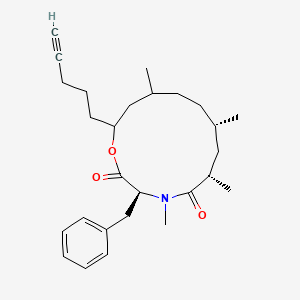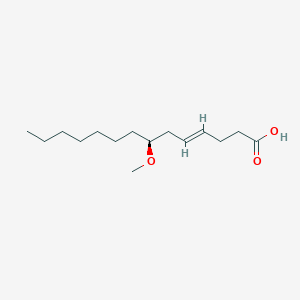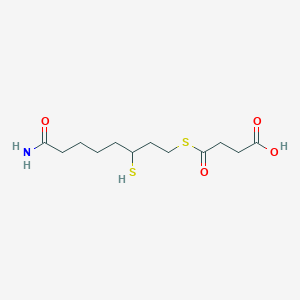
S(8)-succinyldihydrolipoamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S(8)-succinyldihydrolipoamide is a thiol and a S-substituted dihydrolipoamide. It has a role as a Saccharomyces cerevisiae metabolite and a human metabolite.
Aplicaciones Científicas De Investigación
1. Metabolic Pathways in Cancer Treatment
8-Chloroadenosine (8-Cl-Ado), an analog in leukemia treatment, undergoes metabolic processes including the formation of succinyl-8-chloro-adenosine (S-8-Cl-Ado). This process ties 8-Cl-Ado metabolism to the citric acid cycle, reducing the fumarate pool, crucial in cancer treatment research (Dennison et al., 2010).
2. Bio-Based Chemical Production
Research on bio-based production of succinic acid (SA) utilizes metabolic engineering in microorganisms. This highlights the potential of succinylation processes in creating important bio-based chemicals for various applications (Ahn, Jang, & Lee, 2016).
3. Biomedical Microfabrication
Succinylation techniques are applied in the surface modification of SU-8, a polymer used in microfabrication for biosensors. This application is vital in creating responsive surfaces for biomedical sensing and diagnostics (Deepu, Sai, & Mukherji, 2009).
4. Enzymatic Reactions in Bacteria
Studies on Escherichia coli reveal the role of S(8)-succinyldihydrolipoamide in enzymatic reactions, specifically in the formation of S-acetyldihydrolipoamide. This has implications for understanding bacterial metabolism and potential biotechnological applications (Yang & Frey, 1986).
5. Drug Discovery and Pharmacological Research
Succinimide derivatives, including those related to succinylation processes, show diverse therapeutic applications. They are involved in anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities, significant in drug discovery and development (Zhao et al., 2020).
Propiedades
Nombre del producto |
S(8)-succinyldihydrolipoamide |
|---|---|
Fórmula molecular |
C12H21NO4S2 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
4-(8-amino-8-oxo-3-sulfanyloctyl)sulfanyl-4-oxobutanoic acid |
InChI |
InChI=1S/C12H21NO4S2/c13-10(14)4-2-1-3-9(18)7-8-19-12(17)6-5-11(15)16/h9,18H,1-8H2,(H2,13,14)(H,15,16) |
Clave InChI |
KWKBJWYJJBQOAE-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)N)CC(CCSC(=O)CCC(=O)O)S |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




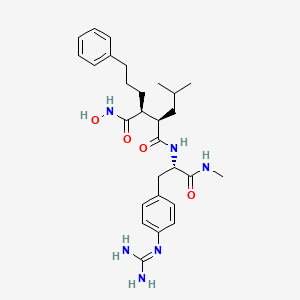
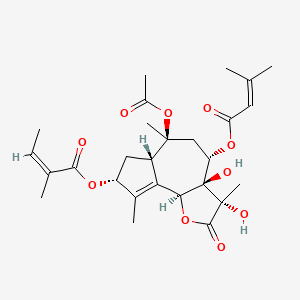
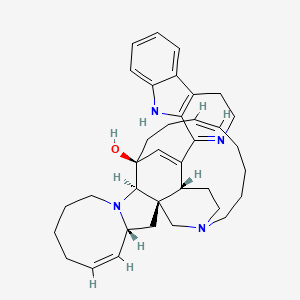
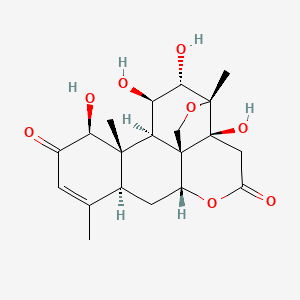

![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1249245.png)
